Enhanced Lipophilicity Drives Membrane Partitioning and Target Access vs. Parent 2-Phenylimidazole
The calculated partition coefficient (clogP) of 1-(methoxymethyl)-2-phenyl-1H-imidazole is 3.22, as determined by the QSPR model implemented in Chemicalize® (ChemAxon) [1]. In contrast, the parent 2-phenylimidazole has a reported experimental logP of 1.88 [2]. The +1.34 log unit increase translates to an approximately 22‑fold higher lipophilicity, which is expected to enhance passive membrane permeability and intracellular target access. This difference is critical for cell‑based assays where intracellular target engagement is required.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | clogP = 3.22 (QSPR, Chemicalize®) |
| Comparator Or Baseline | 2-Phenylimidazole: logP = 1.88 (experimental) |
| Quantified Difference | ΔlogP = +1.34 (≈22‑fold higher lipophilicity) |
| Conditions | QSPR calculation for target compound; experimental shake‑flask method for comparator |
Why This Matters
A 22‑fold increase in lipophilicity directly impacts cell permeability and intracellular exposure, making the compound more suitable for intracellular target engagement assays compared to the parent scaffold.
- [1] Chemicalize® by ChemAxon. QSPR prediction for 1-(methoxymethyl)-2-phenyl-1H-imidazole. Accessed via PMC Table 1 (analogous compound parameters). View Source
- [2] Human Metabolome Database (HMDB). Showing metabocard for 2-Phenylimidazole (HMDB0245293). View Source
